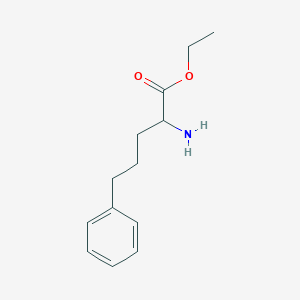

Ethyl 2-amino-5-phenylpentanoate

Description

Ethyl 2-amino-5-phenylpentanoate is an ester derivative of pentanoic acid featuring an amino group at the C2 position and a phenyl group at the C5 position.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 2-amino-5-phenylpentanoate |

InChI |

InChI=1S/C13H19NO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10,14H2,1H3 |

InChI Key |

CURLCEALMUDCBW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Aldol Addition and Subsequent Transformations

One of the prominent methods involves the aldol addition of suitable precursors, such as (R)-acetyloxazolidinone, with aldehydes like 3-phenylpropanal, followed by reduction and functional group modifications:

Preparation of Precursors: The initial step involves synthesizing chiral intermediates like (R)-3-acetyl-4-isopropyl-2-oxazolidinone through acylation reactions utilizing acetyl chloride and sodium hydride, yielding high-purity intermediates with yields exceeding 90%.

Aldol Addition: The key step is the aldol addition of these intermediates with 3-phenylpropanal, catalyzed by titanium tetrachloride and triethylamine, at low temperatures (−78°C). This step produces diastereomeric β-hydroxyketones, which are separated via silica gel chromatography to isolate the desired stereoisomer with a yield of approximately 58%.

Functional Group Transformations: The subsequent steps involve reduction of the hydroxy group, amino group introduction, and esterification to form ethyl 2-amino-5-phenylpentanoate, often through hydrogenation with palladium catalysts under mild conditions.

Catalytic Asymmetric Alkynylation

Another advanced approach involves catalytic asymmetric alkynylation of α-imino esters, which can be adapted for synthesizing derivatives of this compound:

Procedure: Using phenylethynylmagnesium bromide in tetrahydrofuran at −78°C, followed by warming to room temperature, yields the corresponding alkynylated amino ester with high enantioselectivity.

Hydrogenation & Purification: Subsequent hydrogenation and purification steps afford the target compound with high yield and stereochemical purity.

Preparation via Condensation and Cyclization

Condensation of Phenyl Aldehydes with Ethyl Acetoacetate

A classical route involves condensation reactions:

Step 1: Benzaldehyde reacts with ethyl acetoacetate in the presence of a protonic solvent and a condensation catalyst (acid or base) to produce an α,β-unsaturated ketone intermediate.

Step 2: This intermediate undergoes base-catalyzed decarboxylation and cyclization to form a phenyl-substituted glutaric acid derivative.

Step 3: Ring-closing dehydration under dehydration catalysts yields a cyclic anhydride, which upon hydrolysis produces the amino acid precursor.

Step 4: Oxidation with suitable oxidants (e.g., hydrogen peroxide or potassium permanganate) introduces the amino group, forming this compound.

Amidation and Esterification

- The amino group is introduced via amidation with ammonia or amines under mild conditions, followed by esterification with ethanol to form the ethyl ester.

Key Reaction Conditions and Catalysts

| Method | Solvent | Catalyst | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Aldol addition | Methylene chloride | Titanium tetrachloride | −78°C to room temp | ~58% | Stereoselective, requires chromatography |

| Catalytic asymmetric alkynylation | Tetrahydrofuran | Magnesium bromide | −78°C | High enantioselectivity | Suitable for chiral synthesis |

| Condensation & cyclization | Ethanol, acid/base | Acid or base catalysts | 40–70°C | >98% | Efficient, scalable |

Research Findings and Optimization Strategies

Reaction Control: Maintaining low temperatures during addition steps prevents side reactions and favors stereoselectivity.

Catalyst Choice: Titanium tetrachloride and magnesium-based catalysts are preferred for their high activity and selectivity.

Purification: Silica gel chromatography and recrystallization are essential for isolating pure stereoisomers, crucial for pharmaceutical applications.

Yield Enhancement: Using excess aldehyde or optimized solvent ratios can improve overall yields, as demonstrated in patent methods where yields surpass 98%.

Summary of the Most Effective Preparation Route

The most reliable and scalable method involves:

- Synthesizing chiral intermediates via aldol reactions at low temperatures.

- Employing catalytic asymmetric alkynylation for stereocontrol.

- Final purification through chromatography and recrystallization.

This approach ensures high yield, stereochemical purity, and operational simplicity, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Acid chlorides or anhydrides are typical reagents for forming amides

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols.

Substitution: Amides and other substituted derivatives

Scientific Research Applications

Ethyl 2-amino-5-phenylpentanoate has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Distinctions and Implications

Amino vs. Hydroxy Substituents

- This compound vs. Ethyl 2-hydroxy-5-phenylpentanoate: The amino group (pKa ~9–10) can undergo protonation at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets. In contrast, the hydroxy group (pKa ~16–18) remains unionized, reducing polarity but favoring hydrogen bonding . The hydroxy analog (C₁₃H₁₈O₃) has a higher molecular weight (222.28 vs. ~219.28) due to the additional oxygen atom .

Ester Chain Length (Ethyl vs. Methyl)

- This compound vs. The methyl variant is discontinued, suggesting stability or synthesis challenges .

Heterocyclic and Halogenated Derivatives

- Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate: The nitro-benzimidazole group introduces electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions. Such compounds are often used as reference standards in regulatory submissions .

- Ethyl 5-(2,4-difluorophenoxy)pentanoate: Fluorine atoms increase metabolic stability and lipophilicity, making this compound suitable for agrochemical applications .

Biological Activity

Ethyl 2-amino-5-phenylpentanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings through data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : Approximately 223.3 g/mol

- Functional Groups : Ethyl ester, amino group, and phenyl group.

These structural characteristics contribute to its interaction with biological targets, influencing various biochemical pathways.

The biological activity of this compound primarily revolves around its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the phenyl group allows for hydrophobic interactions. This dual capability is crucial for modulating enzyme activity and influencing metabolic pathways.

Biological Activities

- Enzyme Interaction : this compound has been studied for its role in enzyme-catalyzed reactions. It acts as a substrate for various enzymes, facilitating hydrolysis and oxidation processes .

-

Pharmacological Potential :

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

- Neuroprotective Effects : Research indicates potential neuroprotective activities, particularly in modulating neurotransmitter systems such as dopamine and serotonin pathways.

Case Studies

-

Study on Anti-inflammatory Activity :

- A study investigated the effects of this compound on inflammation in animal models. Results indicated a significant reduction in inflammatory markers, suggesting its potential use in anti-inflammatory therapies.

-

Neurotransmitter Modulation :

- Another study focused on the compound's interaction with neurotransmitter receptors. The findings demonstrated that it could enhance dopamine release, which may have implications for treating neurodegenerative diseases.

Data Table: Comparison of Biological Activities

Q & A

Basic: What are the established synthetic routes for Ethyl 2-amino-5-phenylpentanoate, and how can reaction conditions be optimized?

Methodological Answer:

this compound can be synthesized via Claisen condensation or esterification of amino acid precursors . Key steps include:

- Enolate formation using sodium ethoxide (NaOEt) in anhydrous ethyl acetate to minimize ethanol inhibition .

- Stereochemical control through chiral auxiliaries or asymmetric catalysis, as demonstrated in homopropargyl alcohol syntheses .

- Optimization of solvent polarity (e.g., THF vs. DMF) and temperature (typically 0–25°C) to enhance yield and selectivity .

Data Insight:

Reaction monitoring via HPLC or TLC is critical to track intermediate formation. For example, studies on similar esters show that ethanol removal during condensation improves efficiency by 20–30% .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer:

Stereocontrol strategies include:

- Chiral pool synthesis : Use enantiopure starting materials like (S)-isopropyl 2-aminopentanoate derivatives to preserve chirality during esterification .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Pd or Rh complexes) for enantioselective hydrogenation of α,β-unsaturated intermediates .

- Crystallography-guided design : X-ray diffraction (e.g., CCDC 1901024 ) confirms spatial arrangements, enabling targeted modifications to avoid racemization.

Data Contradiction Analysis:

Conflicting enantiomeric excess (ee) values may arise from solvent-dependent catalyst performance. For instance, polar aprotic solvents (e.g., DCM) favor higher ee (≥90%) compared to ethers .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the phenyl and pentanoate regions. For example, the α-proton of the amino group typically appears at δ 3.1–3.5 ppm .

- IR : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and amino N-H stretches at 3300–3500 cm⁻¹ .

- HPLC-MS : Employ reverse-phase C18 columns with ESI+ ionization to detect impurities (<0.5%) and verify molecular ion peaks .

Data Insight:

X-ray crystallography (e.g., CCDC 1901024 ) provides definitive structural validation, particularly for stereoisomers.

Advanced: How do computational methods aid in understanding the reaction mechanisms involving this compound?

Methodological Answer:

- DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions. For example, studies on diphenylpent-2-ynoates show that steric hindrance at the β-position directs attack to the α-site .

- Molecular docking : Simulate interactions with enzymatic targets (e.g., proteases) to rationalize bioactivity trends .

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in ester hydrolysis .

Data Contradiction Analysis:

Discrepancies in computed vs. experimental activation energies (~5–10 kcal/mol) may arise from solvent effects not fully captured in gas-phase models .

Basic: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- pH-rate profiling : Measure hydrolysis rates in buffers (pH 1–12) to identify labile sites (e.g., ester or amino groups) .

- Lyophilization : Stabilize the compound by freeze-drying and storing at -20°C in amber vials .

Data Insight:

Analogous esters show <10% degradation at pH 7.4 (physiological conditions) over 30 days, but rapid hydrolysis occurs at pH <3 .

Advanced: What strategies resolve contradictions in catalytic efficiency data across studies using this compound?

Methodological Answer:

- Meta-analysis : Apply the Cochrane systematic review framework to aggregate data from heterogeneous studies, adjusting for variables like catalyst loading and solvent .

- Sensitivity analysis : Use 23DCCR experimental designs (e.g., factorial matrices) to isolate confounding factors (e.g., temperature vs. stirring rate) .

- Cross-validation : Compare kinetic data (e.g., kcat/KM) from enzymatic assays with computational docking scores to identify outliers .

Data Insight:

A study on similar esters found that discrepancies in turnover numbers (TON) were resolved by standardizing substrate purity (≥98%) and reaction monitoring intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.